3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features multiple functional groups, including thiazolidinone, isoquinoline, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps may include:
- Formation of the thiazolidinone ring through a cyclization reaction.
- Introduction of the isoquinoline moiety via a condensation reaction.
- Assembly of the pyridopyrimidinone core through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-purity reagents and solvents.
- Control of reaction temperature and time.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.
Medicine
In medicinal chemistry, the compound may be investigated for its pharmacological properties. This includes its potential as a drug candidate for treating various diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction processes.
DNA/RNA: The compound could interact with genetic material, influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazolidinone derivatives, isoquinoline-based molecules, and pyridopyrimidinone analogs. Examples include:
- 3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl derivatives.
- Isoquinoline-2(1H)-yl compounds.
- Pyrido[1,2-a]pyrimidin-4-one analogs.
Uniqueness
The uniqueness of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28N4O2S2 |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H28N4O2S2/c1-18-8-7-14-31-24(18)29-25(30-15-13-19-9-5-6-10-20(19)17-30)22(26(31)33)16-23-27(34)32(28(35)36-23)21-11-3-2-4-12-21/h5-10,14,16,21H,2-4,11-13,15,17H2,1H3/b23-16- |
InChI Key |
YVLWLYRDNMSAIN-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCC6=CC=CC=C6C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCC6=CC=CC=C6C5 |
Origin of Product |
United States |
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